molecular formula C6H7NO2S B12881810 2-Mercapto-5-methylfuran-3-carbimidic acid

2-Mercapto-5-methylfuran-3-carbimidic acid

Katalognummer: B12881810
Molekulargewicht: 157.19 g/mol
InChI-Schlüssel: RTCJMAZQEACJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Mercapto-5-methylfuran-3-carbimidic acid is a heterocyclic organic compound that contains a furan ring substituted with a mercapto group (–SH) and a carbimidic acid group (–C(=NH)NH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-methylfuran-3-carbimidic acid typically involves the reaction of 2-methylfuran with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-5-methylfuran-3-carbimidic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbimidic acid group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Wissenschaftliche Forschungsanwendungen

2-Mercapto-5-methylfuran-3-carbimidic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Mercapto-5-methylfuran-3-carbimidic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The carbimidic acid group can interact with nucleophilic sites in biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a furan ring.

    2-Acetyl-5-methylfuran: Contains an acetyl group instead of a mercapto group.

    5-Methylfurfural: Contains an aldehyde group instead of a carbimidic acid group.

Uniqueness

2-Mercapto-5-methylfuran-3-carbimidic acid is unique due to the presence of both a mercapto group and a carbimidic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H7NO2S

Molekulargewicht

157.19 g/mol

IUPAC-Name

5-methyl-2-sulfanylfuran-3-carboxamide

InChI

InChI=1S/C6H7NO2S/c1-3-2-4(5(7)8)6(10)9-3/h2,10H,1H3,(H2,7,8)

InChI-Schlüssel

RTCJMAZQEACJIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)S)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.